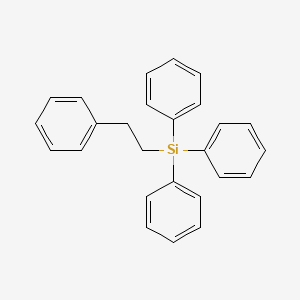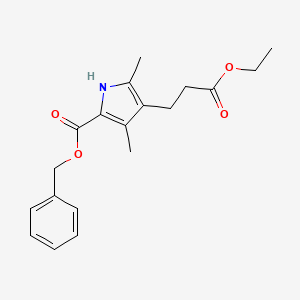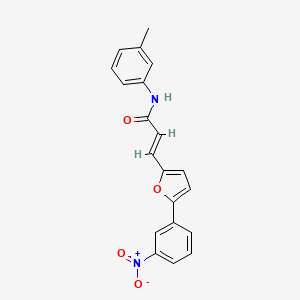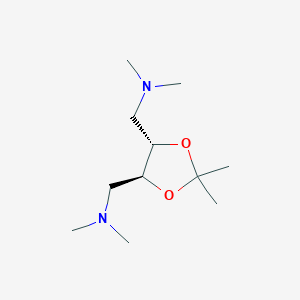
Phenethyltriphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyltriphenylsilane is an organosilicon compound with the molecular formula C26H24Si It is characterized by a silicon atom bonded to a phenethyl group and three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: Phenethyltriphenylsilane can be synthesized through the reaction of phenethylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
PhCH2CH2MgBr+Ph3SiCl→PhCH2CH2SiPh3+MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity reagents, maintaining an inert atmosphere, and using industrial-scale reactors to handle larger quantities of reactants.
化学反应分析
Types of Reactions: Phenethyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon species.
Substitution: Various substituted this compound derivatives.
科学研究应用
Phenethyltriphenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of phenethyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound in chemical reactions. The phenethyl group provides additional reactivity, allowing for further functionalization and modification of the compound. The pathways involved in its reactions typically include nucleophilic attack, electrophilic addition, and radical formation.
相似化合物的比较
Phenethyltriphenylsilane can be compared with other organosilicon compounds such as:
Triphenylsilane: Similar structure but lacks the phenethyl group, making it less reactive in certain substitution reactions.
Phenylsilane: Contains only one phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Intermediate between phenylsilane and triphenylsilane in terms of reactivity and stability.
Uniqueness: this compound’s uniqueness lies in its combination of a phenethyl group with three phenyl groups bonded to a silicon atom. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C26H24Si |
|---|---|
分子量 |
364.6 g/mol |
IUPAC 名称 |
triphenyl(2-phenylethyl)silane |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI 键 |
OAHPMNVKMQNJAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)







